3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 609335-21-9
VCID: VC21389484
InChI: InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Molecular Formula: C15H13NO3
Molecular Weight: 255.27g/mol

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

CAS No.: 609335-21-9

Cat. No.: VC21389484

Molecular Formula: C15H13NO3

Molecular Weight: 255.27g/mol

* For research use only. Not for human or veterinary use.

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one - 609335-21-9

Specification

CAS No. 609335-21-9
Molecular Formula C15H13NO3
Molecular Weight 255.27g/mol
IUPAC Name 3-(2-phenoxyethyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2
Standard InChI Key XWPUQZSEBWUWJT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Canonical SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O

Introduction

Physical and Chemical Properties

Structural Identification and Characterization

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is defined by specific structural and physicochemical parameters that determine its behavior in chemical and biological systems. The key identifying characteristics of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

PropertyValue
CAS Number609335-21-9
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
IUPAC Name3-(2-phenoxyethyl)-1,3-benzoxazol-2-one
InChIInChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyXWPUQZSEBWUWJT-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
PubChem Compound ID755987

The compound's structural information is well-documented in chemical databases, facilitating its identification and characterization in research settings .

Structural Features and Characteristics

The structure of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one comprises three key components that contribute to its chemical behavior and biological activities:

  • A benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring

  • A carbonyl group (C=O) at the 2-position of the benzoxazole ring, forming a 2(3H)-one functionality

  • A phenoxyethyl substituent attached to the nitrogen atom at the 3-position

The benzoxazole core provides rigidity to the molecule and serves as the primary pharmacophore, while the phenoxyethyl substituent introduces flexibility and additional interaction possibilities with biological targets. The carbonyl group at the 2-position contributes to the compound's polarity and potential for hydrogen bonding interactions.

Synthesis Methods

The synthesis of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one can be achieved through various methods, with condensation reactions being particularly important for the formation of the benzoxazole core.

Alternative Synthetic Routes

Benzoxazole derivatives in general can also be synthesized through alternative methods that may be applicable to the production of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one:

  • Double vinylic substitution of ketene dithioacetals

  • Microwave-assisted synthesis, which has been reported to improve reaction efficiency and yield

  • Condensation between 2-aminophenols and various carbonyl compounds under different catalytic conditions

These methodologies offer potential alternatives for the synthesis of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one, potentially improving yield, reducing reaction time, or enabling more specific structural modifications.

Biological Activities

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has demonstrated several promising biological activities that suggest potential therapeutic applications. These activities are consistent with those observed in other benzoxazole derivatives and reflect the pharmacological versatility of this structural class.

Anti-inflammatory Activity

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has shown anti-inflammatory properties, with observations indicating its ability to inhibit the production of inflammatory mediators. This suggests potential applications in treating inflammatory conditions, though the precise mechanisms of action and target inflammatory pathways require further elucidation.

The anti-inflammatory effects may involve:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of inflammatory signaling cascades

  • Reduction of oxidative stress associated with inflammation

Structure-Activity Relationships

The biological activities of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one are likely influenced by specific structural features that determine its interactions with biological targets. Understanding these structure-activity relationships is crucial for optimizing the compound's properties and developing more effective derivatives.

Role of the Benzoxazole Core

The benzoxazole scaffold serves as the primary pharmacophore and contributes significantly to the compound's biological activities:

  • The fused heterocyclic system provides molecular rigidity, potentially enhancing binding specificity

  • The oxygen and nitrogen atoms in the oxazole ring can participate in hydrogen bonding with biological targets

  • The aromatic character allows for π-stacking interactions with complementary structures in proteins and nucleic acids

Contribution of the Phenoxyethyl Substituent

The phenoxyethyl group attached to the nitrogen at position 3 introduces important structural elements:

  • The phenoxy moiety adds hydrophobicity, potentially enhancing membrane permeability

  • The ethyl linker provides conformational flexibility, allowing the molecule to adapt to binding sites

  • The terminal phenyl ring offers additional possibilities for π-π interactions with aromatic amino acid residues in target proteins

Effect of the Carbonyl Group

The carbonyl functionality at position 2:

  • Contributes to the compound's polarity and solubility profile

  • Can participate in hydrogen bonding as an acceptor

  • Influences the electronic distribution within the molecule, affecting its reactivity and binding properties

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